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Introduction
Benzopinacolone, also known as 2,2,2-triphenylacetophenone, is a tetra-aryl substituted

ketone that serves as a versatile intermediate in organic synthesis. Its sterically hindered

structure and the presence of a carbonyl group allow for a range of chemical transformations.

This document provides an overview of the synthesis of benzopinacolone and its applications,

complete with detailed experimental protocols and mechanistic insights. While traditionally

known as the product of the pinacol rearrangement of benzopinacol, recent studies have

highlighted its utility as a precursor for various organic molecules and as a radical initiator.[1][2]

Synthesis of Benzopinacolone
The most common method for synthesizing benzopinacolone is the acid-catalyzed pinacol

rearrangement of benzopinacol. Benzopinacol itself is readily prepared by the photochemical

reduction of benzophenone.[3][4]

Protocol 1: Synthesis of β-Benzopinacolone via Pinacol
Rearrangement
This protocol details the rearrangement of benzopinacol to β-benzopinacolone using iodine in

glacial acetic acid.[5][6]
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Experimental Details:

Parameter Value Reference

Starting Material Benzopinacol [5][6]

Reagents Iodine, Glacial Acetic Acid [5][6]

Reaction Time 5 minutes (reflux) [5][6]

Product β-Benzopinacolone [5][6]

Yield 95-99% [6]

Melting Point 178-180 °C [6]

Procedure:

In a 1-liter round-bottom flask equipped with a reflux condenser, dissolve 1 g of iodine in 500

mL of glacial acetic acid.

Add 100 g (0.27 mol) of benzopinacol to the flask.

Heat the mixture with shaking until it gently boils.

Reflux the solution for 5 minutes. The solid benzopinacol should dissolve completely, forming

a clear red solution.

Immediately transfer the hot solution to a 1-liter beaker and allow it to cool.

Benzopinacolone will crystallize as fine threads.

Filter the product using suction filtration and wash with two to three 60 mL portions of cold

glacial acetic acid until the crystals are colorless.

Dry the product. The yield of nearly pure β-benzopinacolone is typically 90-91 g (95-96%).

[5][6]

For further purification, the product can be recrystallized from a hot mixture of benzene and

ligroin.[6]
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Mechanism of Pinacol Rearrangement:

The acid-catalyzed rearrangement of benzopinacol to benzopinacolone proceeds through the

formation of a carbocation intermediate, followed by a 1,2-phenyl shift.[3][7][8]

Benzopinacol Protonation of
-OH group

+ H+ Oxonium Ion Loss of H2O Tertiary Carbocation 1,2-Phenyl Shift Resonance-Stabilized
Carbocation Deprotonation- H+ Benzopinacolone

Click to download full resolution via product page

Caption: Mechanism of the acid-catalyzed pinacol rearrangement.

Applications in Organic Synthesis
Benzopinacolone is a valuable starting material for the synthesis of various organic

compounds and has applications as a radical initiator.

Synthesis of Benzopinacolone Derivatives
A modern application of benzopinacolone chemistry is the one-pot synthesis of its derivatives

from readily available acetophenones. This method provides a greener and more efficient

alternative to the traditional two-step process.[3][5][6][8]

This protocol describes a one-pot synthesis of a benzopinacolone derivative from

acetophenone using zinc and tert-butyl chloride.[6][8]

Experimental Details:
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Parameter Value Reference

Starting Material Acetophenone [6][8]

Reagents
Zinc dust, tert-Butyl chloride,

Ethanol
[6][8]

Reaction Time 1 hour (reflux) [8]

Product 3,3-diphenyl-2-butanone [6][8]

Yield 66% [8]

Procedure:

In a round-bottom flask, prepare a mixture of acetophenone (1 mmol), zinc dust (3 mmol),

and tert-butyl chloride (6 mmol) in 5 mL of ethanol.[6]

Stir the mixture vigorously under reflux for 1 hour.

After cooling, filter the resulting mixture and remove the solvent under reduced pressure.

Purify the residue by flash chromatography on silica gel using an appropriate eluent (e.g.,

ethyl acetate/hexane).

Reaction Scope:

This methodology has been successfully applied to a range of substituted acetophenones,

yielding the corresponding benzopinacolone derivatives in moderate to good yields.[6]
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Starting Material Product Isolated Yield (%) Reference

Acetophenone
3,3-diphenyl-2-

butanone
66 [6]

4'-t-

butylacetophenone

3,3-bis(4-(tert-

butyl)phenyl)-2-

butanone

47 [6]

3'-

Bromoacetophenone

3,3-bis(3-

bromophenyl)-2-

butanone

26 [6]

4-

Methoxyacetophenon

e

3,3-bis(4-

methoxyphenyl)-2-

butanone

72 [6]

2-Acetylthiophene
3,3-di-2-thienyl-2-

butanone
32 [6]

Proposed Mechanistic Pathway:

The one-pot synthesis is proposed to proceed via a single electron transfer (SET) mechanism

mediated by zinc.

Acetophenone Single Electron
Transfer (Zn) Radical Anion Dimerization Dianion Protonation

(from t-BuCl) Pinacol Intermediate Pinacol
Rearrangement

Benzopinacolone
Derivative

Click to download full resolution via product page

Caption: Proposed mechanism for the one-pot synthesis of benzopinacolone derivatives.

Benzopinacolone as an Acylating Agent
In a notable departure from its expected reactivity, benzopinacolone can act as an unusual

acylating agent. In its reaction with 4-phenylthiosemicarbazide, instead of forming the expected

thiosemicarbazone, it yields 1-benzoyl-4-phenylthiosemicarbazide through the expulsion of a
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trityl anion. This unique reactivity opens avenues for its use in medicinal chemistry for the

synthesis of novel scaffolds.

This protocol outlines the reaction of benzopinacolone with 4-phenylthiosemicarbazide,

demonstrating its acylating capability.

Experimental Details:

Parameter Value Reference

Starting Material Benzopinacolone

Reagents

4-phenylthiosemicarbazide, n-

propanol, Formic acid

(catalyst)

Reaction Time 24 hours (reflux)

Product
1-benzoyl-4-

phenylthiosemicarbazide

Procedure:

In a round-bottom flask, suspend benzopinacolone (5 mmol) and 4-

phenylthiosemicarbazide in n-propanol.

Add a catalytic amount of formic acid.

Reflux the mixture at 110 °C for 24 hours.

Monitor the reaction by thin-layer chromatography.

Upon completion, cool the reaction mixture and isolate the product.

The product can be purified by recrystallization.

Reaction Mechanism:
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The reaction proceeds via nucleophilic addition of the thiosemicarbazide to the carbonyl group

of benzopinacolone, followed by the expulsion of the stable trityl anion as a leaving group.

Benzopinacolone Nucleophilic Addition
of 4-phenylthiosemicarbazide Tetrahedral Intermediate Elimination of

Trityl Anion
1-benzoyl-4-phenyl-
thiosemicarbazide

Click to download full resolution via product page

Caption: Acylation of 4-phenylthiosemicarbazide by benzopinacolone.

Benzopinacolone as a Radical Initiator
Benzopinacolone and its precursor, benzopinacol, are known to act as radical polymerization

initiators.[1][8][9] The thermal decomposition of these molecules generates radicals that can

initiate the polymerization of vinyl monomers.[10] While detailed industrial protocols are

proprietary, the principle involves the homolytic cleavage of the central carbon-carbon bond in

benzopinacol or related derivatives at elevated temperatures to form stable radicals that initiate

the polymerization chain reaction. Derivatives of benzopinacol have been developed to

improve reactivity and solubility for this purpose.[9]

Conclusion
Benzopinacolone is a valuable and versatile compound in organic synthesis. Beyond its

classic preparation via the pinacol rearrangement, it serves as a key starting material for the

efficient one-pot synthesis of various derivatives. Furthermore, its unusual reactivity as an

acylating agent provides a novel pathway for the synthesis of complex molecules of interest in

medicinal chemistry. Its role as a radical initiator in polymerization further underscores its

industrial relevance. The protocols and data presented herein offer a comprehensive resource

for researchers and professionals in the field of organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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